2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde
CAS No.: 2219371-00-1
Cat. No.: VC4798168
Molecular Formula: C6H2ClFINO
Molecular Weight: 285.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2219371-00-1 |
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Molecular Formula | C6H2ClFINO |
Molecular Weight | 285.44 |
IUPAC Name | 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde |
Standard InChI | InChI=1S/C6H2ClFINO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H |
Standard InChI Key | XMJLJGFQOLKLAP-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=N1)Cl)F)C=O)I |
Introduction
Structural and Nomenclature Considerations
2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde belongs to the class of halogenated pyridine aldehydes, characterized by a pyridine ring substituted with chlorine (Cl), fluorine (F), iodine (I), and a formyl group (-CHO). The systematic IUPAC name reflects the positions of substituents:
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Chlorine at position 2
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Fluorine at position 3
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Iodine at position 5
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Carbaldehyde at position 4
Physicochemical Properties
While experimental data for 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde are sparse, properties can be extrapolated from related compounds:
The iodine atom’s polarizability increases molecular weight and van der Waals interactions, likely elevating boiling points compared to non-iodinated analogs . The aldehyde group’s electrophilicity makes the compound susceptible to nucleophilic attack, necessitating anhydrous storage .
Synthetic Strategies
Direct Halogenation of Pyridine Aldehydes
A common route to halogenated pyridines involves sequential halogenation. For example, 2-chloro-3-fluoro-4-formylpyridine (CAS 329794-28-7) is synthesized via Vilsmeier-Haack formylation followed by chlorination and fluorination . Introducing iodine at position 5 could employ:
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Electrophilic iodination using iodine monochloride (ICl) in acetic acid.
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Metal-mediated coupling, as demonstrated in the synthesis of 2-chloro-5-fluoro-4-iodopyridine (CAS 884494-49-9) via Ullmann coupling .
Aldehyde Functionalization
The aldehyde group serves as a versatile handle for further derivatization. In a protocol analogous to 2-chloro-5-fluoronicotinonitrile synthesis (CAS 791644-48-9), the aldehyde can be converted to:
Reactivity and Applications
Cross-Coupling Reactions
The iodine substituent at position 5 enables Suzuki-Miyaura or Negishi couplings, pivotal in constructing biaryl systems. For instance, 2-chloro-5-fluoro-4-iodopyridine undergoes copper-mediated coupling with imidazoles to yield pharmacologically relevant intermediates .
Pharmaceutical Relevance
Halogenated pyridines are key motifs in drug discovery. The compound’s fluorine and chlorine atoms enhance metabolic stability, while iodine facilitates late-stage diversification. Similar structures are intermediates in kinase inhibitors and antiviral agents .
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the aldehyde proton (~10 ppm) and doublets for aromatic protons adjacent to electronegative substituents .
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MS (ESI+): Predominant ion at m/z 301.45 [M+H]⁺.
Future Directions
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